1-(4-chlorophenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chlorophenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl and diphenylmethyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process starting from commercially available precursors. One common method involves the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-(4-chlorophenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. One of the primary targets is the sigma-1 receptor, a chaperone protein involved in modulating ion channels and receptors in the central nervous system. By binding to the sigma-1 receptor, the compound can influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: This compound shares structural similarities with 1-(4-chlorophenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and is also studied for its biological activities.
Pyrazolo[3,4-d]pyrimidines: A broader class of compounds with diverse biological activities and potential therapeutic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with the sigma-1 receptor sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C24H18ClN5 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-benzhydryl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H18ClN5/c25-19-11-13-20(14-12-19)30-24-21(15-28-30)23(26-16-27-24)29-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,22H,(H,26,27,29) |
InChI Key |
FSIHDKQVORAFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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